molecular formula C13H13BrN2O2 B3182726 5-Bromo-7-methyl-1H-indole-2,3-dione 3-(ocyclobutyl-oxime) CAS No. 1193386-66-1

5-Bromo-7-methyl-1H-indole-2,3-dione 3-(ocyclobutyl-oxime)

Cat. No.: B3182726
CAS No.: 1193386-66-1
M. Wt: 309.16 g/mol
InChI Key: AARBUJMYNSRJMH-UHFFFAOYSA-N
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Description

5-Bromo-7-methyl-1H-indole-2,3-dione 3-(ocyclobutyl-oxime) is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 7th position, and an oxime group attached to a cyclobutyl ring at the 3rd position of the indole-2,3-dione core. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-methyl-1H-indole-2,3-dione 3-(ocyclobutyl-oxime) typically involves multiple steps:

    Methylation: The methyl group at the 7th position can be introduced using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

    Oxime Formation: The oxime group is formed by reacting the indole-2,3-dione with hydroxylamine hydrochloride (NH2OH·HCl) in the presence of a base like sodium acetate (NaOAc).

    Cyclobutyl Attachment: The final step involves the attachment of the cyclobutyl ring to the oxime group, which can be achieved through a nucleophilic substitution reaction using cyclobutyl bromide (C4H7Br).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, solvents, and reaction conditions to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-methyl-1H-indole-2,3-dione 3-(ocyclobutyl-oxime) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

5-Bromo-7-methyl-1H-indole-2,3-dione 3-(ocyclobutyl-oxime) has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-7-methyl-1H-indole-2,3-dione 3-(ocyclobutyl-oxime) involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    5-Bromoindole: Lacks the methyl and oxime groups, making it less complex.

    7-Methylindole: Lacks the bromine and oxime groups.

    Isatin: Similar indole-2,3-dione core but lacks the bromine, methyl, and oxime groups.

Uniqueness

5-Bromo-7-methyl-1H-indole-2,3-dione 3-(ocyclobutyl-oxime) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.

Properties

IUPAC Name

5-bromo-3-cyclobutyloxyimino-7-methyl-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2/c1-7-5-8(14)6-10-11(7)15-13(17)12(10)16-18-9-3-2-4-9/h5-6,9H,2-4H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARBUJMYNSRJMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)C2=NOC3CCC3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-7-methyl-1H-indole-2,3-dione 3-(ocyclobutyl-oxime)
Reactant of Route 2
5-Bromo-7-methyl-1H-indole-2,3-dione 3-(ocyclobutyl-oxime)
Reactant of Route 3
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5-Bromo-7-methyl-1H-indole-2,3-dione 3-(ocyclobutyl-oxime)
Reactant of Route 4
5-Bromo-7-methyl-1H-indole-2,3-dione 3-(ocyclobutyl-oxime)
Reactant of Route 5
5-Bromo-7-methyl-1H-indole-2,3-dione 3-(ocyclobutyl-oxime)
Reactant of Route 6
Reactant of Route 6
5-Bromo-7-methyl-1H-indole-2,3-dione 3-(ocyclobutyl-oxime)

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